molecular formula C19H20BrN5O2 B12266971 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B12266971
M. Wt: 430.3 g/mol
InChI Key: AGEAGKGDKPLWAE-UHFFFAOYSA-N
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Description

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopyrimidine moiety, a piperidine ring, and a methoxy-substituted dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Bromopyrimidine Moiety: Starting with a suitable pyrimidine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Coupling Reactions: The bromopyrimidine and piperidine intermediates are then coupled using a suitable linker, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Formation of the Dihydroquinazolinone Core: The final step involves the cyclization of the methoxy-substituted precursor to form the dihydroquinazolinone core, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromopyrimidine moiety can be reduced to a pyrimidine derivative.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyrimidine moiety may play a crucial role in binding to these targets, while the piperidine and dihydroquinazolinone cores may contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

    3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one: Similar structure with a chlorine atom instead of bromine.

    3-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one: Similar structure with a fluorine atom instead of bromine.

    3-{[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one may confer unique properties such as enhanced reactivity and binding affinity compared to its chloro, fluoro, and methyl analogs. This uniqueness can be leveraged in the design of novel compounds with improved biological activity and specificity.

Properties

Molecular Formula

C19H20BrN5O2

Molecular Weight

430.3 g/mol

IUPAC Name

3-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one

InChI

InChI=1S/C19H20BrN5O2/c1-27-15-2-3-16-17(8-15)23-12-25(18(16)26)11-13-4-6-24(7-5-13)19-21-9-14(20)10-22-19/h2-3,8-10,12-13H,4-7,11H2,1H3

InChI Key

AGEAGKGDKPLWAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC=C(C=N4)Br

Origin of Product

United States

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